molecular formula C26H34ClN5O2 B2857788 N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 921901-42-0

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2857788
CAS No.: 921901-42-0
M. Wt: 484.04
InChI Key: NEPFCVQOKQSJAP-UHFFFAOYSA-N
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Description

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the 4-chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorobenzyl intermediate.

    Synthesis of the tetrahydroquinoline derivative: This involves the cyclization of a suitable precursor to form the 1-methyl-1,2,3,4-tetrahydroquinoline ring system.

    Formation of the piperazine derivative: This step involves the reaction of a suitable precursor with 4-methylpiperazine to form the piperazine derivative.

    Coupling reactions: The final step involves coupling the 4-chlorobenzyl intermediate, the tetrahydroquinoline derivative, and the piperazine derivative with oxalyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

    Pharmacology: Research may focus on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide include:

    N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide: Lacks the piperazine moiety.

    N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the tetrahydroquinoline moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological and chemical properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN5O2/c1-30-12-14-32(15-13-30)24(21-7-10-23-20(16-21)4-3-11-31(23)2)18-29-26(34)25(33)28-17-19-5-8-22(27)9-6-19/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPFCVQOKQSJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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